molecular formula C14H13FN2OS B2572794 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide CAS No. 2415564-93-9

5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide

Cat. No.: B2572794
CAS No.: 2415564-93-9
M. Wt: 276.33
InChI Key: VPIFHMCCTQNPMM-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, also known as FMSP, is a synthetic compound that has been developed for research purposes. It is a member of the pyridine-2-carboxamide family of compounds, which have been shown to have various biological activities. FMSP has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth and proliferation of cancer cells.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). In addition, this compound has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, its synergistic effects when used in combination with other anticancer agents, and its potential use as an anti-inflammatory agent. However, there are also limitations to the use of this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method to improve yield and purity, and evaluation of its potential use in combination with other anticancer agents in preclinical and clinical studies. In addition, further studies are needed to evaluate the potential use of this compound as an anti-inflammatory agent, and to investigate its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide involves a multi-step process, starting with the reaction of 2-chloro-5-fluoro-4-methylpyridine with 2-methylthiophenol to yield the intermediate 5-fluoro-4-methyl-N-(2-methylsulfanyl)pyridine-2-carboxamide. This intermediate is then reacted with acetic anhydride and pyridine to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.

Scientific Research Applications

5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth and proliferation of cancer cells. It has been shown to have activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel. This compound has also been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

5-fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-9-7-12(16-8-10(9)15)14(18)17-11-5-3-4-6-13(11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFHMCCTQNPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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